molecular formula C9H5NOS B6174250 4-isocyanato-1-benzothiophene CAS No. 2649072-62-6

4-isocyanato-1-benzothiophene

Cat. No.: B6174250
CAS No.: 2649072-62-6
M. Wt: 175.21 g/mol
InChI Key: MICYTEVCYSNGJQ-UHFFFAOYSA-N
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Description

4-Isocyanato-1-benzothiophene is an organic compound with the molecular formula C9H5NOS. It is a derivative of benzothiophene, characterized by the presence of an isocyanate group at the fourth position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanato-1-benzothiophene typically involves the reaction of benzothiophene derivatives with phosgene or its equivalents. One common method includes the reaction of 4-aminobenzothiophene with phosgene to form the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isocyanato-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isocyanato-1-benzothiophene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity underlies its use in the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

    4-Isocyanato-1-benzofuran: Similar structure but with an oxygen atom in place of sulfur.

    4-Isocyanato-1-benzonitrile: Similar structure but with a cyano group instead of sulfur.

    4-Isocyanato-1-benzene: Lacks the heterocyclic sulfur or oxygen atom

Uniqueness: 4-Isocyanato-1-benzothiophene is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and the types of products formed in chemical reactions, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

2649072-62-6

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

4-isocyanato-1-benzothiophene

InChI

InChI=1S/C9H5NOS/c11-6-10-8-2-1-3-9-7(8)4-5-12-9/h1-5H

InChI Key

MICYTEVCYSNGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N=C=O

Purity

95

Origin of Product

United States

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